6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound that belongs to the class of imidazo compounds. It features a unique structure combining an imidazo ring with a tetrahydropyran moiety, which may impart specific biological activities. The compound's intricate design suggests potential applications in medicinal chemistry, particularly in drug development.
This compound can be synthesized through various chemical pathways, but specific commercial sources for direct procurement may be limited. Research articles and chemical suppliers like Sigma-Aldrich provide insights into similar compounds and their derivatives, which can aid in understanding its properties and potential applications .
6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms within its ring structure. It is also categorized under oxazines, which are cyclic compounds containing both oxygen and nitrogen.
The synthesis of 6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can involve several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of 6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine includes:
The molecular formula is , with a molecular weight of approximately 210.24 g/mol. The compound's structural representation can be illustrated through its SMILES notation: C1=NC(=C(N1)C(=O)OCCOC2CCCCO2)C=O.
The compound may undergo various chemical reactions typical for imidazo derivatives:
Reactions should be monitored using techniques such as Thin Layer Chromatography (TLC) for progress assessment and purity evaluation.
While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit mechanisms involving:
Further studies would be required to elucidate the exact mechanism of action through biological assays and receptor binding studies.
The compound is expected to exhibit properties such as:
Key chemical properties include:
Relevant data should be gathered through experimental studies or literature review.
6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine holds potential applications in:
Further exploration into its biological activity and potential therapeutic uses is warranted based on its unique structural features.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9